Blepharin

Description

Properties

CAS No. |

27625-86-1 |

|---|---|

Molecular Formula |

C14H17NO8 |

Molecular Weight |

327.29 g/mol |

IUPAC Name |

2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-1,4-benzoxazin-3-one |

InChI |

InChI=1S/C14H17NO8/c16-5-8-9(17)10(18)11(19)13(22-8)23-14-12(20)15-6-3-1-2-4-7(6)21-14/h1-4,8-11,13-14,16-19H,5H2,(H,15,20) |

InChI Key |

PYQSUTLVBSTCSK-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)NC(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O |

melting_point |

226-227°C |

physical_description |

Solid |

Synonyms |

(2R)-2-O-beta-D-glucopyranosyl-2H-1,4-benzoxazin-3(4H)-one HBOA-Glc |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Blepharin Glycoside

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical structure and properties of Blepharin, an O-glycosyl compound. Due to the limited published literature on this specific glycoside, this document focuses on its known structural and physicochemical characteristics.[1] It also outlines the general experimental methodologies employed for the structural elucidation of such compounds.

Chemical Structure and Properties of this compound

This compound is a glycoside, a class of organic compounds where a sugar molecule (glycone) is chemically bound to a non-sugar molecule (aglycone or genin) through a glycosidic bond.[2][3] In the case of this compound, the glycone is a hexose (B10828440) monosaccharide (a glucose unit), and the aglycone is a benzoxazine (B1645224) derivative.[1] The linkage is an O-glycosidic bond, classifying this compound as an O-glycosyl compound.[1]

The systematic IUPAC name for this compound is 2-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-3,4-dihydro-2H-1,4-benzoxazin-3-one.[1][4]

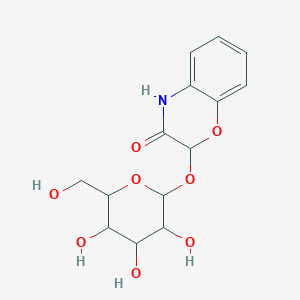

Below is a diagram representing the two-dimensional chemical structure of the this compound molecule.

Caption: 2D Chemical Structure of this compound.

Quantitative Data Summary

The known physicochemical properties of this compound are summarized in the table below. This data is essential for researchers in drug development for considerations such as solubility, stability, and analytical method development.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₇NO₈ | [1][4] |

| Molecular Weight | 327.29 g/mol | [4] |

| Monoisotopic Mass | 327.095416525 Da | [1] |

| CAS Number | 27625-86-1 | [1][4] |

| IUPAC Name | 2-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-3,4-dihydro-2H-1,4-benzoxazin-3-one | [1][4] |

| SMILES | C1=CC=C2C(=C1)NC(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O | [4] |

| InChI Key | PYQSUTLVBSTCSK-UHFFFAOYSA-N | [1] |

| Physical Description | Solid | [4] |

| Melting Point | 226 - 227 °C | [4] |

| Chemical Class | O-glycosyl compounds, Benzoxazines | [1] |

Experimental Protocols for Structural Elucidation

While specific experimental data for the structural characterization of this compound is not widely published, the following are standard, detailed methodologies used to elucidate the structure of glycosidic natural products.

NMR spectroscopy is a powerful technique for determining the detailed molecular structure of organic compounds. For a glycoside like this compound, a suite of NMR experiments would be required.

-

Objective: To determine the connectivity of atoms (¹H-¹H, ¹H-¹³C), the stereochemistry of the sugar moiety, and the position of the glycosidic linkage.

-

Sample Preparation: A purified sample of the glycoside (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, MeOD, D₂O) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

Key Experiments:

-

1D ¹H NMR: Provides information on the number and environment of protons. Chemical shifts (δ) and coupling constants (J) are crucial. For the glucose moiety, the anomeric proton (H-1') typically appears as a doublet, and its coupling constant helps determine the α or β configuration of the glycosidic bond.[5][6]

-

1D ¹³C NMR: Shows the number of unique carbon atoms. The chemical shift of the anomeric carbon (C-1') is indicative of the glycosidic linkage.[6]

-

2D COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, allowing for the tracing of proton connectivity within the glucose and benzoxazine rings.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the assignment of ¹³C signals.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is critical for identifying the glycosylation site by observing a correlation between the anomeric proton (H-1') of the glucose and the carbon of the aglycone to which it is attached.[7]

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is used to determine the relative stereochemistry and conformation of the molecule.

-

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.

-

Objective: To determine the accurate molecular weight and formula, and to confirm the sequence and linkage of the glycan and aglycone parts through fragmentation patterns.

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile/water).

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, often coupled with a liquid chromatography system (LC-MS).[8][9] Electrospray ionization (ESI) is a common soft ionization technique for glycosides.[10]

-

Key Experiments:

-

Full Scan MS: Determines the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻), from which the molecular weight can be deduced. High-resolution measurements allow for the confident determination of the elemental formula.

-

Tandem MS (MS/MS or MSⁿ): The molecular ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide structural information. For O-glycosides, the most common fragmentation is the cleavage of the glycosidic bond, resulting in a neutral loss of the sugar moiety (162 Da for a hexose). The resulting fragment ion corresponds to the aglycone.[10][11] Further fragmentation of the sugar or aglycone can provide more detailed structural insights.

-

Logical Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural glycoside like this compound.

Caption: General workflow for glycoside structural elucidation.

Signaling Pathways and Biological Activity

Based on available scientific databases and literature reviews, very few research articles have been published specifically on this compound.[1] Consequently, there is a significant knowledge gap regarding its biological activities and its potential roles in cellular signaling pathways. Further research is required to investigate the pharmacological and biological properties of this compound.

References

- 1. Showing Compound this compound (FDB000405) - FooDB [foodb.ca]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. Glycoside - Wikipedia [en.wikipedia.org]

- 4. This compound | C14H17NO8 | CID 14605136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Mass Spectrometry of Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

In-Depth Technical Guide to the Blepharismin Photoreceptor Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the blepharismin (B1245156) photoreceptor in the ciliated protozoan, Blepharisma japonicum. It details the phototransduction cascade, from light absorption to the behavioral response, and provides experimental protocols for studying this unique photosensory system.

Introduction

Blepharisma japonicum, a unicellular ciliate, exhibits a distinct step-up photophobic response, a sudden reversal of its swimming direction upon an increase in light intensity. This behavior is mediated by the photoreceptor pigment, blepharismin, a hypericin-like polycyclic quinone.[1] Blepharismin is localized in pigment granules situated just beneath the plasma membrane.[2] The photophobic response serves as a protective mechanism, allowing the organism to avoid potentially harmful high-intensity light, which can lead to photooxidative damage.[3][4] The unique photochemistry of blepharismin and its associated signaling pathway present a compelling system for studying photosensory transduction and offer potential avenues for the development of novel photosensitizers and light-activated drugs.

Mechanism of Action

The photophobic response in Blepharisma japonicum is initiated by the absorption of light by the blepharismin photoreceptor. This event triggers a sophisticated signal transduction cascade that ultimately leads to a change in the direction of ciliary beating. The overall mechanism can be dissected into primary photophysical and photochemical events, followed by a biochemical signaling cascade. A crucial aspect of this process is its dependence on molecular oxygen.[5]

Primary Photoprocesses

Upon light absorption, the blepharismin chromophore, which is non-covalently bound to a large 200 kDa protein, enters an excited state.[6] Ultrafast spectroscopic studies have revealed that the photoactivated state decays rapidly, with evidence suggesting an initial intermolecular electron transfer as a primary event.[6] This process is highly efficient and is thought to be the first step in converting light energy into a biological signal. The action spectrum for the photophobic response closely matches the absorption spectrum of blepharismin, with peaks at approximately 490, 540, and 580 nm.[1]

Signal Transduction Pathway

The initial photochemical event triggers a G-protein-coupled signaling cascade, which amplifies the signal and leads to the physiological response. Evidence strongly suggests the involvement of the phosphoinositide pathway and cyclic guanosine (B1672433) monophosphate (cGMP) as key second messengers.[7][8]

-

G-Protein Activation: The photoactivated blepharismin-protein complex is hypothesized to activate a heterotrimeric G-protein. Immunoblotting experiments have identified a G-protein α-subunit with an apparent molecular mass of approximately 55 kDa in the cortex of Blepharisma.[8]

-

Phospholipase C Activation and IP3 Production: The activated G-protein is thought to stimulate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]

-

Role of cGMP: The precise interplay between the phosphoinositide pathway and cGMP is not fully elucidated. However, experiments using modulators of cGMP levels have shown that cGMP acts as a signal modulator in the photophobic response.[7] It is possible that cGMP production is regulated by the initial signaling events and contributes to the subsequent steps.

-

Calcium Influx: The increase in intracellular IP3 is believed to trigger the opening of IP3-gated calcium channels, leading to an influx of extracellular calcium ions (Ca2+).[8] This influx of Ca2+ is the direct trigger for the reversal of ciliary beating.[9] Studies on Triton-extracted cell models of Blepharisma have demonstrated that ciliary reversal is induced at Ca2+ concentrations above 10-6 M.[9]

-

Ciliary Reversal: The elevated intracellular Ca2+ concentration interacts with the axonemal machinery of the cilia, causing a switch in the direction of the effective stroke. This results in the characteristic backward swimming, or photophobic response, of the organism.[9][10][11][12]

Quantitative Data

The following tables summarize the available quantitative data on the blepharismin photoreceptor and its signaling pathway.

| Component | Parameter | Value | Reference |

| Blepharismin-Protein Complex | Molecular Weight of Protein | ~200 kDa | [6] |

| Absorption Maxima (red form) | ~490, 540, 580 nm | [1] | |

| Absorption Maxima (blue form) | Shifted ~20 nm to longer wavelengths | [1] | |

| G-Protein | Molecular Weight of α-subunit | ~55 kDa | [8] |

| Ciliary Response | Calcium Concentration for Reversal | > 10-6 M | [9] |

| Latency of Ciliary Reversal (light-induced) | 0.8 - 1.5 s | [13] | |

| Latency of Ciliary Reversal (electrical stimulation) | 4 - 30 ms (B15284909) | [10][11] | |

| Ion Channels | Single Channel Conductance (in lipid bilayer) | 0.2 - 2.8 nS (in 0.1 M KCl) | [14] |

| K+/Cl- Permeability Ratio (in lipid bilayer) | 6.6:1 | [14] |

| Process | Parameter | Value | Reference |

| Primary Photoreaction | Excited State Decay | Biexponential: 4 ps and 56 ps | [6] |

| Ciliary Reversal Kinetics | Duration of Reversal (electrical stimulation) | 50 ms - 2.4 s | [10][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the blepharismin photoreceptor mechanism.

Measurement of the Step-Up Photophobic Response

Objective: To quantify the photophobic response of Blepharisma japonicum.

Materials:

-

Blepharisma japonicum culture

-

Microscope with dark-field illumination and a video recording system

-

Light source with adjustable intensity (e.g., fiber optic illuminator)

-

Shutter system for controlling light exposure

-

Computer with image analysis software

-

Microscope slides and coverslips

Procedure:

-

Prepare a wet mount of the Blepharisma japonicum culture on a microscope slide.

-

Place the slide on the microscope stage and focus on a single, free-swimming cell under dark-field illumination.

-

Record the swimming behavior of the cell in the dark for a baseline measurement.

-

Suddenly increase the light intensity to a defined level using the shutter system.

-

Continue recording the cell's movement for at least 10 seconds after the light stimulus.

-

Analyze the video recording to determine the following parameters:

-

Latency of the photophobic response: The time between the onset of the light stimulus and the cessation of forward movement or the initiation of ciliary reversal.[13]

-

Duration of the photophobic response: The time the cell swims backward before resuming forward motion.

-

Swimming speed: Before and after the light stimulus.

-

-

Repeat the experiment with multiple cells and at different light intensities to generate dose-response curves.

Immunoblotting for G-Protein Detection

Objective: To identify G-protein subunits in Blepharisma japonicum cell lysates.

Materials:

-

Blepharisma japonicum culture

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Bradford assay reagents

-

SDS-PAGE gels and electrophoresis apparatus

-

Electroblotting apparatus and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against a conserved G-protein α-subunit (e.g., anti-transducin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Harvest Blepharisma japonicum cells by centrifugation.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysate using the Bradford assay.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the chemiluminescent substrate and capture the signal using an imaging system.[15][16][17]

Measurement of Intracellular Calcium Concentration

Objective: To measure changes in intracellular Ca2+ concentration in response to a light stimulus.

Materials:

-

Blepharisma japonicum culture

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

Loading buffer (e.g., physiological saline)

-

Fluorescence microscope with a calcium imaging system (ratiometric or single-wavelength)

-

Light source for stimulation

Procedure:

-

Incubate the Blepharisma japonicum cells with the calcium-sensitive dye in loading buffer. The presence of Pluronic F-127 can aid in dye loading.

-

After the loading period, wash the cells to remove the extracellular dye.

-

Place the loaded cells on the fluorescence microscope.

-

Record the baseline fluorescence intensity.

-

Apply a light stimulus of defined intensity and duration.

-

Continuously record the fluorescence intensity during and after the stimulus.

-

For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths to determine the relative change in intracellular Ca2+ concentration. For single-wavelength dyes like Fluo-4, measure the change in fluorescence intensity.[2][18][19]

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Proposed signaling pathway for the blepharismin-mediated photophobic response.

Caption: Experimental workflow for measuring the photophobic response.

Caption: Workflow for intracellular calcium imaging in Blepharisma.

References

- 1. Ref ID : 906 [nies.go.jp]

- 2. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Additional evidence for blepharismin photoreceptor pigment mediating step-up photophobic response of unicellular organism, Blepharisma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Primary photoprocesses involved in the sensory protein for the photophobic response of Blepharisma japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photosensory transduction in ciliates. IV. Modulation of the photomovement response of Blepharisma japonicum by cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Contribution of phosphoinositide-dependent signalling to photomotility of Blepharisma ciliate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell models of Blepharisma: Ca(2+)-dependent modification of ciliary movement and cell elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Electrophysiological control of reversed ciliary beating in Paramecium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Electrophysiological Control of Reversed Ciliary Beating in Paramecium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reversal response elicited in nonbeating cilia of paramecium by membrane depolarizatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CONTRIBUTION OF PHOSPHOINOSITIDE-DEPENDENT SIGNALING TO PHOTOMOTILITY OF BLEPHARISMA CILIATE [photobiology.com]

- 14. Blepharismins, produced by the protozoan, Blepharisma japonicum, form ion-permeable channels in planar lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ulab360.com [ulab360.com]

- 16. General Immunoblotting Protocol | Rockland [rockland.com]

- 17. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]

- 18. researchgate.net [researchgate.net]

- 19. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery, Isolation, and Characterization of Blepharin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Blepharin, a naturally occurring benzoxazinoid glycoside. This document details the scientific methodologies for its extraction and purification, presents its physicochemical properties in a structured format, and explores its potential biological activities through a hypothetical signaling pathway.

Introduction to this compound

This compound is a glycoside that can be found in plants of the Blepharis genus, most notably in the seeds of Blepharis persica (Burm. f.) O. Kuntze.[1] This compound belongs to the class of O-glycosyl compounds, where a sugar moiety is bonded to a non-sugar aglycone.[2][3] The chemical structure of this compound consists of a benzoxazinone (B8607429) core linked to a glucose molecule. Traditionally, extracts of Blepharis persica have been used in Ayurvedic medicine for various purposes, and modern scientific investigations have highlighted their antioxidant properties.[1]

Physicochemical and Spectroscopic Data

The known quantitative data for this compound is summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇NO₈ | [1] |

| Molecular Weight | 327.29 g/mol | [1] |

| IUPAC Name | 2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-1,4-benzoxazin-3-one | [1] |

| CAS Number | 27625-86-1 | [1] |

| Physical Description | Solid | |

| Melting Point | 226 - 227 °C | |

| XLogP3 | -1.3 | [1] |

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Instrument | LC-ESI-QTOF | |

| Ionization Mode | Negative (ESI) | |

| Precursor ([M-H]⁻) | 326.0875 m/z | |

| Top 5 Peaks (m/z) | 164.036, 326.08798, 108.04532, 165.03741, 136.03822 |

Experimental Protocols

The following sections provide a detailed methodology for the isolation and characterization of this compound from its natural source.

Extraction and Isolation of this compound from Blepharis persica Seeds

The isolation of this compound from the seeds of Blepharis persica involves a multi-step process of extraction and chromatographic purification.[4][5]

3.1.1. Materials and Reagents

-

Dried seeds of Blepharis persica

-

Petroleum ether (60-80°C)

-

Ethyl acetate (B1210297)

-

Deionized water

-

Silica (B1680970) gel for column chromatography

-

Diaion HP-20 resin

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

3.1.2. Extraction Procedure

-

Defatting: The powdered seeds of Blepharis persica (900 g) are first defatted with petroleum ether (2000 ml) to remove nonpolar constituents.[4]

-

Methanolic Extraction: The dried marc is then extracted with methanol (2000 ml) using a Soxhlet apparatus for 8 hours.[4] The resulting methanolic extract is concentrated using a rotary vacuum evaporator at 40°C.[4]

-

Solvent Partitioning: The concentrated methanolic extract (10 g) is suspended in water (50 ml) and partitioned with ethyl acetate (50 ml).[4] This step separates compounds based on their polarity.

3.1.3. Chromatographic Purification

-

Diaion HP-20 Resin Chromatography: The aqueous fraction from the solvent partitioning step is subjected to column chromatography using Diaion HP-20 resin. This step is effective for the initial separation of glycosides.[5]

-

Silica Gel Column Chromatography: Further purification is achieved through silica gel-based open column chromatography.[4][5] The column is eluted with a gradient of chloroform (B151607) and methanol. Fractions are collected and monitored by TLC.

-

Final Purification: Fractions containing this compound, as identified by TLC comparison with a known standard, are pooled and concentrated to yield the purified compound.

Note: Specific quantitative yields and purity at each stage of the isolation process are not detailed in the available literature.

Characterization of this compound

The structural identity and purity of the isolated this compound are confirmed using a combination of spectroscopic and chromatographic techniques.[5]

3.2.1. High-Performance Liquid Chromatography (HPLC)

An analytical HPLC method coupled with a photodiode array (PDA) detector is used to determine the purity of the isolated this compound and for quantitative estimation in plant extracts.[5]

3.2.2. Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the this compound molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are employed for the detailed structural elucidation of the compound.[5] 2D NMR techniques such as COSY, HSQC, and HMBC are used to confirm the connectivity of atoms within the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition of this compound.[5] Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern, which aids in structural confirmation.

Biological Activity and Signaling Pathways

Extracts of Blepharis persica, which contain this compound, have demonstrated antioxidant properties.[1] While the specific molecular mechanism of this compound's antioxidant activity has not been fully elucidated, a plausible pathway involves the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway. This pathway is a key regulator of cellular defense against oxidative stress and is known to be activated by various natural glycosides.

Hypothetical Antioxidant Signaling Pathway of this compound

The following diagram illustrates a proposed mechanism for the antioxidant action of this compound, based on the known Nrf2-Keap1 signaling pathway.

Pathway Description: Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. In the presence of oxidative stress (ROS) or an Nrf2 activator like this compound (hypothesized), Keap1 is inhibited, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, inducing the transcription of various antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This cellular response helps to mitigate oxidative damage.

Experimental Workflow Summary

The overall process from plant material to the characterization of this compound and the investigation of its biological activity can be summarized in the following workflow.

Conclusion

This compound is a benzoxazinoid glycoside of interest due to its presence in medicinally relevant plants and the antioxidant potential of its source extracts. This guide has outlined the current knowledge on its isolation and characterization. Further research is warranted to fully elucidate its spectroscopic properties, optimize isolation yields, and definitively establish its mechanisms of biological action, particularly its interaction with cellular signaling pathways. Such studies will be crucial for evaluating its potential in drug development and other therapeutic applications.

References

- 1. Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes: Phytochemical activators of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Characterization of Blepharismin, the Multifunctional Pigment of Blepharisma japonicum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Blepharisma japonicum, a pink-colored ciliated protozoan, harbors a unique set of endogenous pigments known as blepharismins. These molecules are not merely responsible for the organism's characteristic hue but are integral to its survival, mediating its interaction with light and defense against predators. Blepharismins are derivatives of hypericin, a potent natural photodynamic agent, and exhibit a remarkable range of biological activities, including photosensing, chemical defense, and antimicrobial properties. This technical guide provides a comprehensive overview of the characterization of blepharismin (B1245156), detailing its chemical structure, physicochemical properties, biological functions, and the experimental protocols used for its study. The potential applications of blepharismin in drug development, particularly in photodynamic therapy and as a novel antibiotic, are also explored.

Chemical and Physicochemical Characterization

Blepharismin is a complex molecule identified as a derivative of hypericin.[1] Its core structure is [2,4,5,7,2',4',5',7'-octahydroxy-6,6'-diisopropyl-1,1'-(p-hydroxybenzylidene)naphthodianthrone].[1] The pigment exists as a family of at least five related compounds, designated BP-A through BP-E, which are produced in varying proportions by different Blepharisma species.[2] These compounds are stored in specialized membrane-bound organelles called pigment granules, which are typically 0.3–0.6 μm in diameter and located in the cell's cortex.[2][3][4]

Upon exposure to light, the native red blepharismin can be photo-oxidized to a blue form known as oxyblepharismin, which is also biologically active.[3][5][6] The structural elucidation of these pigments has been accomplished using a combination of mass spectrometry, FT-IR, and NMR spectroscopy.[1]

Quantitative Pigment Composition

High-Performance Liquid Chromatography (HPLC) has been instrumental in separating and quantifying the different blepharismin congeners. The relative abundance of these pigments can vary between species, suggesting distinct biosynthetic regulation.

| Pigment | Mean Abundance in B. japonicum (µg per 100,000 cells)[2] |

| BP-A | 76 |

| BP-B | 287 |

| BP-C | 331 |

| BP-D | 58 |

| BP-E | 133 |

Antimicrobial Activity

Blepharismin has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. Its efficacy is notably enhanced by light exposure, highlighting its potential as a photoactivated antimicrobial agent.

| Organism | Condition | Minimum Inhibitory Concentration (MIC)[7] |

| MRSA (Arbekacin-resistant) | Dark | 6.25 µg/mL |

| MRSA (Arbekacin-resistant) | White Light (65 W/m², 30 min) | 1.25 µg/mL |

Biological Functions and Mechanisms of Action

Blepharismin is a multifunctional secondary metabolite, playing crucial roles in photosensing and chemical defense.

Photosensory and Photophobic Response

B. japonicum is distinctly photophobic, actively moving away from areas of high light intensity to prevent photodynamic damage.[8] Blepharismin is the primary photoreceptor pigment responsible for this "step-up photophobic response".[9][10] Light absorption by blepharismin initiates a signal transduction cascade that results in a change in the ciliary beating pattern, causing the cell to reorient away from the light source.[11] This process requires oxygen and involves the generation of a photoreceptor potential.[10][11] Evidence suggests the involvement of a 200 kDa blepharismin-associated protein and potentially rhodopsin-like proteins in the cell membrane as part of the transduction pathway.[12][13]

Chemical Defense and Cytotoxicity

When attacked by predators, B. japonicum discharges its pigment granules.[3] The released blepharismin is highly toxic to a variety of predatory protists, functioning as a potent chemical defense mechanism.[2][3] This toxicity is present in both light and dark conditions.[3] The proposed mechanism for its dark toxicity involves the formation of cation-selective, ion-permeable channels in the predator's cell membrane, disrupting cellular homeostasis.[14][15]

Furthermore, blepharismin exhibits toxicity towards mitochondria, where it can uncouple oxidative phosphorylation and repress respiration.[4]

Photodynamic and Antibiotic Activity

Similar to its structural relative hypericin, blepharismin is a powerful photosensitizer. Upon illumination, it generates reactive oxygen species (ROS) such as singlet oxygen and hydroxyl radicals.[3][9] This photodynamic action can induce apoptosis-like cell death and is the basis for its light-enhanced toxicity.[9] This property makes blepharismin a candidate for use in photodynamic therapy (PDT) for treating cancers and other conditions where targeted cell destruction is desired.[16][17] Its demonstrated activity against MRSA also opens avenues for its development as a photoactivated antibiotic.[7]

Experimental Protocols

Pigment Extraction and Purification

A generalized workflow for the isolation and analysis of blepharismin is outlined below.

Detailed Protocol for Extraction (Adapted from Ghetti et al. and Checcucci et al.[1]):

-

Cell Culture: B. japonicum is cultured in the dark in an appropriate medium to maximize pigment production.

-

Harvesting: Cells are harvested from the culture medium, typically by gentle centrifugation.

-

Extraction: The cell pellet is subjected to extraction with an organic solvent. Acetone (B3395972) is commonly used.[1] The process is repeated until the cell debris is colorless.

-

Concentration: The acetone extracts are pooled and the solvent is removed under reduced pressure (e.g., using a rotary evaporator).

-

Redissolution: The dried pigment residue is redissolved in a minimal volume of a suitable solvent, such as methanol, for further purification.[1]

Protocol for HPLC Purification (Adapted from Guella et al.[2]):

-

System: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector is used.

-

Column: A reverse-phase column (e.g., C18) is typically employed for separating the different blepharismin congeners.

-

Mobile Phase: A gradient elution is often necessary, using a mixture of an aqueous solvent (e.g., water with a small percentage of formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific gradient profile must be optimized to achieve baseline separation of the BP-A to BP-E peaks.

-

Detection: The eluting compounds are monitored at their characteristic absorption wavelengths in the visible spectrum.

-

Fraction Collection: Fractions corresponding to each separated pigment peak are collected for subsequent analysis.

Structural Analysis

The definitive identification of blepharismin's structure relies on a combination of modern analytical techniques.[18][19]

-

Mass Spectrometry (MS): Provides high-resolution mass-to-charge ratio data, enabling the determination of the elemental composition and molecular weight of the parent molecule and its fragments.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (e.g., HSQC, HMBC) NMR experiments are critical for elucidating the precise connectivity of atoms, defining the carbon skeleton, and determining the position of substituents.[1][20][21]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the functional groups present in the molecule (e.g., hydroxyl, carbonyl, aromatic rings).[1]

-

Circular Dichroism (CD) Spectroscopy: Has been used to study the chiral conformation of oxyblepharismin, both when free in solution and bound to its native protein.[22]

Summary and Future Directions

The pigments of Blepharisma japonicum are sophisticated natural products with a diverse and potent biological repertoire. Their role as photoreceptors is well-established, and the mechanism of their defensive toxicity is becoming clearer. The inherent photodynamic properties of blepharismins, combined with their antibiotic activity, make them highly attractive lead compounds for drug development.

Future research should focus on several key areas:

-

Biosynthetic Pathway: Elucidating the complete biosynthetic pathway of blepharismin will be crucial for potential biotechnological production and for creating novel analogs through synthetic biology.

-

Mechanism of Action: A deeper understanding of how blepharismins form ion channels and interact with mitochondrial membranes could lead to the development of drugs with novel mechanisms of action.

-

Clinical Applications: Preclinical and clinical studies are needed to rigorously evaluate the efficacy and safety of blepharismins in photodynamic therapy and as antimicrobial agents against resistant pathogens.

This guide summarizes the current state of knowledge on blepharismin characterization, providing a foundation for researchers aiming to explore and exploit the significant potential of these remarkable natural compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. bioone.org [bioone.org]

- 4. tokaigakuin-u.repo.nii.ac.jp [tokaigakuin-u.repo.nii.ac.jp]

- 5. researchgate.net [researchgate.net]

- 6. On the structure of oxyblepharismin and its formation from blepharismin (1998) | Dietrich Spitzner | 43 Citations [scispace.com]

- 7. Blepharismin produced by a protozoan Blepharisma functions as an antibiotic effective against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Blepharisma - Wikipedia [en.wikipedia.org]

- 9. Light-induced and apoptosis-like cell death in the unicellular eukaryote, Blepharisma japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Additional evidence for blepharismin photoreceptor pigment mediating step-up photophobic response of unicellular organism, Blepharisma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A rhodopsin immunoanalog in the related photosensitive protozoans Blepharisma japonicum and Stentor coeruleus - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 13. Analyses of structure of photoreceptor organelle and blepharismin-associated protein in unicellular eukaryote Blepharisma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Blepharismins, produced by the protozoan, Blepharisma japonicum, form ion-permeable channels in planar lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Blepharisma - Explore the Science & Experts | ideXlab [idexlab.com]

- 16. Photodynamic therapy (PDT) - NHS [nhs.uk]

- 17. Photodynamic therapy - Mayo Clinic [mayoclinic.org]

- 18. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Circular dichroism of the photoreceptor pigment oxyblepharismin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Blepharin: Molecular Formula and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Blepharin (CAS No: 27625-86-1) is a naturally occurring benzoxazinoid glycoside.[1][2] Benzoxazinoids are a class of chemical compounds found in various plants, notably within the grass family (Poaceae) and some dicotyledonous species.[1] These compounds and their derivatives are recognized for a range of biological activities, including roles in plant defense as phytotoxic, antifungal, and antimicrobial agents.[3][4] While comprehensive pharmacological studies specifically targeting isolated this compound are limited, its chemical structure as a 2H-1,4-benzoxazin-3(4H)-one derivative suggests potential for bioactivity relevant to drug discovery and development. This guide provides a consolidated overview of the known molecular and physicochemical properties of this compound, places it within its chemical and biological context, and outlines general experimental protocols relevant to its study.

Molecular Identity and Physicochemical Properties

This compound is identified by the CAS number 27625-86-1.[2] Its core structure is a 1,4-benzoxazin-3-one moiety linked to a glucose molecule, classifying it as an O-glycosyl compound.[2] The quantitative physicochemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-1,4-benzoxazin-3-one | [2] |

| Molecular Formula | C₁₄H₁₇NO₈ | [2] |

| Molecular Weight | 327.29 g/mol | [2] |

| Monoisotopic Mass | 327.09541650 Da | [2] |

| CAS Number | 27625-86-1 | [2] |

| Physical Description | Solid | [2] |

| Melting Point | 226 - 227 °C | [2] |

| XLogP3 (Predicted) | -1.3 | [2] |

| Hydrogen Bond Donors | 5 | [2] |

| Hydrogen Bond Acceptors | 8 | [2] |

Biological Context and Potential Activities

Detailed studies on the specific biological activities and signaling pathways of purified this compound are not extensively documented in current literature. However, its classification as a benzoxazinoid provides a strong basis for predicting its potential pharmacological relevance.

The Benzoxazinoid Class

This compound belongs to the benzoxazinoid family of plant secondary metabolites.[1] In plants, these compounds are stored as stable, inactive glucosides (like this compound) in cell vacuoles.[1] Upon tissue damage by herbivores or pathogens, β-glucosidases hydrolyze the glycosidic bond, releasing the unstable aglycone.[1] This aglycone is the biologically active form, exhibiting potent defensive properties.[1][3] This activation mechanism is a key feature of the benzoxazinoid chemical defense system.

References

The Dual Role of Blepharismin in Ciliates: A Technical Guide to its Photoreceptor and Defensive Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Blepharismin (B1245156), a hypericin-like pigment found in the ciliate genus Blepharisma, serves a dual biological role crucial for the organism's survival. It functions as a photoreceptor, enabling the ciliate to exhibit a step-up photophobic response to avoid potentially damaging high-intensity light. Concurrently, it acts as a potent chemical defense mechanism against predators. This technical guide provides an in-depth exploration of the multifaceted biological functions of blepharismin, detailing its photophysical properties, the signaling pathways it modulates, and its mechanism of toxicity. This document synthesizes current research to offer a comprehensive resource, including quantitative data, detailed experimental protocols, and visual representations of key biological processes, to facilitate further investigation and potential applications in drug development.

Introduction

The unicellular eukaryote Blepharisma is characterized by its distinctive pinkish-red coloration, a result of the pigment blepharismin. These pigments are localized in granular organelles just beneath the cell membrane. Blepharismin is not a single compound but a family of related molecules (blepharismin A, B, C, D, and E) that are structurally similar to hypericin, a known photodynamic agent. The unique properties of blepharismin have made Blepharisma a model organism for studying photosensory transduction and chemical defense at the cellular level. Understanding the intricate mechanisms of blepharismin's action offers potential insights for the development of novel light-activated drugs and antimicrobial agents.

Biological Roles of Blepharismin

Blepharismin plays two primary and vital roles in the life of Blepharisma ciliates: photoreception and chemical defense.

Photoreception and Photophobic Response

Blepharisma exhibits a negative phototactic behavior, actively moving away from areas of high light intensity. This "step-up photophobic response" is a survival mechanism to prevent the photodynamic damage that blepharismin itself can cause upon intense illumination.

The action spectrum for this photophobic response closely matches the absorption spectrum of blepharismin, with peaks around 490 nm, 540 nm, and 580 nm, indicating that blepharismin is the primary photoreceptor pigment.[1] Upon light absorption, blepharismin initiates a signal transduction cascade that leads to a change in the beating direction of the cilia, causing the organism to turn and swim away from the light source. This response is dependent on the presence of oxygen.[2]

Chemical Defense Against Predators

Blepharismin serves as a potent chemical defense against a variety of predators, including other ciliates like Dileptus and Paramecium, and amoebae. When attacked, Blepharisma can eject its pigment granules, releasing blepharismin into the surrounding medium. The toxic effects of blepharismin can deter or even kill the predator. The effectiveness of this defense is dependent on the predator's susceptibility to the toxin.[3]

Quantitative Data

While precise, standardized quantitative data is dispersed across various studies, the following tables summarize the key photophysical and toxicological properties of blepharismin based on available literature.

Table 1: Photophysical Properties of Blepharismin and its Derivatives

| Property | Blepharismin (Red Form) | Oxyblepharismin (Blue Form) |

| Absorption Maxima (λmax) | ~490 nm, ~540 nm, ~580 nm[1] | Shifted ~20 nm towards longer wavelengths compared to blepharismin[1] |

| Molar Extinction Coefficient (ε) | Data not consistently reported in standard units. | Data not consistently reported in standard units. |

| Photo-oxidation Product | Oxyblepharismin | Not applicable |

| Oxygen Dependence for Photobehavior | Required[2] | Required |

Table 2: Toxicological Properties of Blepharismin

| Parameter | Predator Species | Effect |

| Lethal Concentration (LC50) | Dileptus margaritifer | High susceptibility, but specific LC50 values are not consistently reported. |

| Lethal Concentration (LC50) | Climacostomum virens | Higher resistance compared to Dileptus.[3] |

| Lethal Concentration (LC50) | Amoeba proteus | Susceptible.[3] |

| Mechanism of Toxicity | Various predators | Formation of cation-selective, ion-permeable channels in the cell membrane. |

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the study of blepharismin.

Culturing Blepharisma japonicum

Objective: To cultivate a sufficient quantity of Blepharisma japonicum for pigment extraction and experimental assays.

Materials:

-

Blepharisma japonicum starter culture

-

Sterile culture medium (e.g., lettuce infusion or standard protozoan medium)

-

Rice grains or wheat grains (sterilized)

-

Culture flasks or petri dishes

-

Incubator set to 20-25°C with a low-light or dark environment

Procedure:

-

Prepare the culture medium according to standard protocols.

-

Autoclave the medium and rice/wheat grains to ensure sterility.

-

Inoculate the sterile medium with the Blepharisma japonicum starter culture in a culture flask or petri dish.

-

Add a few sterile rice or wheat grains to the culture. These will serve as a food source for bacteria, which in turn are consumed by the ciliates.

-

Incubate the cultures at 20-25°C in a dark or low-light environment to promote growth and pigment production.

-

Monitor the cultures periodically for population density and subculture as needed to maintain a healthy population.

Extraction and Purification of Blepharismin

Objective: To extract and purify blepharismin from Blepharisma japonicum cultures for biochemical and toxicological studies.

Materials:

-

Dense culture of Blepharisma japonicum

-

Centrifuge and centrifuge tubes

-

Organic solvents (e.g., acetone (B3395972), methanol, chloroform)

-

Rotary evaporator

-

Chromatography column (e.g., silica (B1680970) gel)

-

Spectrophotometer

Procedure:

-

Harvest the Blepharisma cells from the culture medium by centrifugation at a low speed to form a cell pellet.

-

Discard the supernatant and resuspend the cell pellet in an organic solvent such as acetone or a chloroform/methanol mixture.

-

Homogenize the cell suspension to ensure complete lysis and extraction of the pigment.

-

Centrifuge the homogenate to pellet the cell debris.

-

Collect the supernatant containing the dissolved blepharismin.

-

Repeat the extraction process with the pellet to maximize the yield.

-

Combine the supernatants and evaporate the solvent using a rotary evaporator to obtain the crude pigment extract.

-

Purify the crude extract using column chromatography on a silica gel column, eluting with a gradient of organic solvents to separate the different blepharismin components.

-

Monitor the fractions using a spectrophotometer to identify the fractions containing blepharismin based on their characteristic absorption spectra.

-

Pool the purified fractions and evaporate the solvent to obtain the purified blepharismin.

Photophobic Response Assay

Objective: To quantify the step-up photophobic response of Blepharisma japonicum.

Materials:

-

Blepharisma japonicum culture

-

Microscope with a video camera and recording software

-

Light source with adjustable intensity

-

Micro-chamber or slide for observing the ciliates

Procedure:

-

Place a small drop of the Blepharisma culture in the micro-chamber on the microscope stage.

-

Allow the ciliates to adapt to a low-intensity background light.

-

Record the swimming behavior of the ciliates under this low-light condition.

-

Suddenly increase the light intensity to a higher, defined level.

-

Continue recording the swimming behavior of the ciliates for a set period after the light stimulus.

-

Analyze the video recordings to quantify the photophobic response. Key parameters to measure include:

-

The percentage of individuals exhibiting a ciliary reversal and change in swimming direction.

-

The latency of the response (time from the light stimulus to the onset of the response).

-

The duration of the altered swimming behavior.

-

-

Repeat the experiment with different wavelengths and intensities of light to determine the action spectrum of the response.

Predator-Deterrent Assay

Objective: To assess the effectiveness of blepharismin as a chemical defense against predators.

Materials:

-

Blepharisma japonicum (pigmented and albino strains)

-

Predator species (e.g., Dileptus margaritifer or Paramecium caudatum)

-

Purified blepharismin solution

-

Micro-well plates or small petri dishes

-

Microscope

Procedure:

-

Co-culture Experiment:

-

In separate wells of a micro-well plate, co-culture a known number of predator cells with either pigmented Blepharisma or an albino (pigment-deficient) strain.

-

As a control, culture the predator cells alone.

-

Observe the interactions between the predator and prey under a microscope.

-

After a set period (e.g., 24 hours), count the number of surviving predator and prey cells in each well.

-

A significantly higher survival rate of pigmented Blepharisma compared to the albino strain indicates a defensive role of the pigment.

-

-

Toxicity Assay with Purified Blepharismin:

-

Prepare serial dilutions of the purified blepharismin solution.

-

In separate wells of a micro-well plate, expose a known number of predator cells to the different concentrations of blepharismin.

-

Include a control well with the predator cells in the medium without blepharismin.

-

After a set exposure time, count the number of surviving predator cells in each well.

-

Calculate the LC50 (lethal concentration that kills 50% of the population) of blepharismin for the predator species.

-

Signaling Pathways and Mechanisms of Action

Phototransduction Signaling Pathway

The phototransduction pathway in Blepharisma is initiated by the absorption of light by blepharismin. While the complete pathway is still under investigation, evidence suggests the involvement of a G-protein-coupled signaling cascade.

Caption: G-protein mediated phototransduction pathway in Blepharisma.

Mechanism of Toxicity

The defensive action of blepharismin is attributed to its ability to form ion-permeable channels in the cell membranes of predators. This disrupts the ion balance and membrane potential, leading to cell death.

Caption: Mechanism of blepharismin-induced toxicity in predator cells.

Potential Applications in Drug Development

The unique photodynamic and cytotoxic properties of blepharismin present several avenues for exploration in drug development:

-

Photodynamic Therapy (PDT): As a photosensitizer, blepharismin or its synthetic analogs could be investigated for use in PDT for cancer treatment. Light activation of the drug would lead to localized cell killing, minimizing damage to surrounding healthy tissues.

-

Antimicrobial Agents: The ability of blepharismin to disrupt cell membranes suggests its potential as a novel antimicrobial agent, particularly against pathogens that have developed resistance to conventional antibiotics.

-

Ion Channel Research: Blepharismin's channel-forming properties make it a valuable tool for studying the structure and function of biological ion channels.

Conclusion

Blepharismin is a remarkable multifunctional molecule that is integral to the survival of Blepharisma ciliates. Its dual role as a photoreceptor and a chemical defense agent highlights the elegant and efficient strategies that have evolved in the microbial world. The detailed understanding of its biological functions, from the initial absorption of light to the intricate signaling cascades and the ultimate toxic effects on predators, opens up exciting possibilities for biotechnological and pharmaceutical applications. Further research into the precise molecular interactions and the optimization of its properties could lead to the development of a new generation of light-activated therapeutics and antimicrobial compounds. This guide provides a solid foundation for researchers and drug development professionals to delve deeper into the fascinating biology of blepharismin and harness its potential for human benefit.

References

- 1. Ref ID : 906 [nies.go.jp]

- 2. Additional evidence for blepharismin photoreceptor pigment mediating step-up photophobic response of unicellular organism, Blepharisma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Defense function of pigment granules in the ciliate Blepharisma japonicum against two predatory protists, Amoeba proteus (Rhizopodea) and Climacostomum virens (Ciliata) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Synthesis Pathways of Blepharin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Blepharin, a bioactive benzoxazinoid glycoside. It details its natural origins, biosynthesis, and laboratory synthesis pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is primarily isolated from the seeds of plants belonging to the genus Blepharis, within the Acanthaceae family. The two most prominent and well-documented sources are:

-

Blepharis persica (Burm.f.) Kuntze: Also known as 'Utangan', the seeds of this plant have been reported to contain this compound.[1]

-

Blepharis edulis Pers.: Traditionally used in various medicinal systems, the seeds of this species are a known source of this compound.[2][3]

While other species within the Blepharis genus may also contain this compound or related benzoxazinoid glycosides, B. persica and B. edulis are the most cited sources in the scientific literature.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary depending on the plant species, geographical location, and extraction method. The available quantitative data is summarized in the table below.

| Plant Source | Plant Part | Compound | Concentration (% w/w) | Method of Analysis |

| Blepharis persica | Seeds (dried extract) | This compound | 0.708 ± 0.02 | HPLC |

| Blepharis edulis | Seeds | Allantoin | 2.1 | Not Specified |

Biosynthesis of this compound

The complete biosynthesis pathway of this compound in Blepharis species has not been fully elucidated. However, a putative pathway can be proposed based on the well-characterized biosynthesis of similar benzoxazinoid glycosides in maize (Zea mays). The pathway begins with the precursor indole-3-glycerol phosphate (B84403) and involves a series of enzymatic reactions.

Putative Biosynthesis Pathway of this compound

Caption: Putative biosynthesis pathway of this compound.

Laboratory Synthesis of this compound

The laboratory synthesis of this compound involves a multi-step process, beginning with the synthesis of the aglycone, 2-hydroxy-(2H, 4H)-1,4-benzoxazin-3-one (HBOA), followed by a diastereoselective glycosylation.

Proposed Laboratory Synthesis Pathway

Caption: Proposed laboratory synthesis pathway of this compound.

Experimental Protocols

Extraction and Isolation of this compound from Blepharis persica Seeds

This protocol describes a general procedure for the extraction and isolation of this compound.[1][4]

Experimental Workflow

Caption: Experimental workflow for this compound isolation.

Methodology:

-

Extraction:

-

The dried seeds of Blepharis persica are ground into a fine powder.

-

The powdered material is subjected to Soxhlet extraction with methanol for several hours to ensure exhaustive extraction.

-

The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude methanolic extract is suspended in water and partitioned with n-butanol.

-

The n-butanol fraction, which will contain this compound, is collected and concentrated.

-

-

Purification:

-

The concentrated n-butanol fraction is subjected to column chromatography using an HP-20 resin.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Fractions containing this compound are pooled and further purified by silica gel column chromatography.

-

Elution is typically carried out with a gradient of solvents, such as chloroform-methanol, to isolate pure this compound.

-

HPLC Method for Quantification of this compound

The following HPLC method has been validated for the quantification of this compound in plant extracts.[1]

Methodology:

-

Column: C18 column

-

Mobile Phase: Water (pH 8) : Acetonitrile (90:10, v/v)

-

Detector: Photodiode Array (PDA) detector

-

Linearity: 0.5 to 10.00 μg/mL

-

Limit of Detection (LOD): 0.015 μg/mL

-

Limit of Quantification (LOQ): 0.046 μg/mL

This method has been shown to be selective, precise, and robust for the estimation of this compound.[1]

References

The Light-Sensing Properties of Blepharismin: A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The unicellular ciliate Blepharisma japonicum is distinguished by its characteristic red pigmentation, a result of the pigment blepharismin (B1245156). This hypericin-like molecule is not merely a colorant but a sophisticated photoreceptor that governs the organism's interaction with its light environment. This technical guide provides a comprehensive overview of the light-sensing properties of blepharismin, its photodynamic activity, and the current understanding of its signal transduction pathways. The information presented herein is intended to serve as a valuable resource for researchers in the fields of photobiology, cell signaling, and drug development, particularly in the context of photodynamic therapy (PDT).

Photophysical and Photochemical Properties of Blepharismin

Blepharismin exhibits distinct photophysical and photochemical characteristics that are central to its biological function. Upon absorption of light, the pigment can initiate a signaling cascade or induce phototoxicity through the generation of reactive oxygen species (ROS).

Quantitative Data Summary

The key photophysical parameters of blepharismin and its photo-oxidized form, oxyblepharismin, are summarized in the table below. This data provides a quantitative basis for understanding the pigment's interaction with light.

| Property | Blepharismin | Oxyblepharismin | Reference(s) |

| Absorption Maxima (λmax) | 480, 540, 580 nm | ~600 nm | [1] |

| Fluorescence Emission Maxima | 602.5 nm, 617.5 nm | Not explicitly stated | [1] |

| Fluorescence Lifetime (τf) | 200-500 ps (major component) | Not explicitly stated | [1] |

| Fluorescence Quantum Yield (Φf) | Data not available in the reviewed literature | Not explicitly stated |

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the light-sensing properties of blepharismin.

Pigment Extraction and Purification

A standardized protocol for the extraction and purification of blepharismin is crucial for in vitro studies.

Objective: To isolate blepharismin from Blepharisma japonicum cultures for spectroscopic and functional analysis.

Materials:

-

Dense cultures of Blepharisma japonicum

-

n-octylglucopyranoside

-

Bio-Gel A1.5

-

FPLC system with hydroxyapatite (B223615) and DEAE ion-exchange columns

-

Phosphate (B84403) buffer (pH 7.4)

-

Centrifuge and appropriate tubes

-

Spectrophotometer

Procedure:

-

Harvest Blepharisma japonicum cells from culture by centrifugation.

-

Resuspend the cell pellet in a minimal volume of phosphate buffer.

-

Solubilize the pigment by adding n-octylglucopyranoside to a final concentration of 2% and incubating on ice.

-

Centrifuge the mixture to pellet cellular debris.

-

Collect the supernatant containing the solubilized blepharismin.

-

Perform size-exclusion chromatography using a Bio-Gel A1.5 column to separate the pigment-protein complexes from other cellular components.

-

Further purify the pigment using Fast Protein Liquid Chromatography (FPLC) with a hydroxyapatite column, followed by a DEAE ion-exchange column to separate different spectral forms of blepharismin.[1]

-

Monitor the purification process by measuring the absorbance of the fractions at the characteristic absorption maxima of blepharismin.

UV-Vis and Fluorescence Spectroscopy

Spectroscopic techniques are fundamental for characterizing the photophysical properties of blepharismin.

Objective: To determine the absorption and fluorescence spectra, as well as the fluorescence lifetime of blepharismin.

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer with time-resolved capabilities (e.g., Time-Correlated Single Photon Counting - TCSPC)

Procedure for UV-Vis Spectroscopy:

-

Prepare a dilute solution of purified blepharismin in a suitable solvent (e.g., ethanol/water mixture).

-

Record the absorption spectrum from 250 nm to 700 nm.

-

Identify the wavelengths of maximum absorbance (λmax).

Procedure for Fluorescence Spectroscopy:

-

Excite the blepharismin solution at one of its absorption maxima.

-

Record the fluorescence emission spectrum.

-

To determine the fluorescence lifetime, use a pulsed laser for excitation and measure the decay of fluorescence intensity over time using a TCSPC system.[1]

Measurement of Photophobic Response

The step-up photophobic response is a key behavioral assay to study the in vivo function of blepharismin as a photoreceptor.

Objective: To quantify the light-induced avoidance behavior in Blepharisma japonicum.

Materials:

-

Blepharisma japonicum culture

-

Microscope with a light source and a means to control light intensity

-

Video recording and analysis software

Procedure:

-

Place a drop of the cell culture on a microscope slide.

-

Allow the cells to adapt to a low-intensity background light.

-

Suddenly increase the light intensity to a specific level.

-

Record the swimming behavior of the ciliates before and after the light stimulus.

-

The photophobic response is characterized by a cessation of forward movement, ciliary reversal, and turning.[2]

-

Analyze the video recordings to quantify parameters such as the duration of ciliary reversal and the percentage of cells responding.

Phototoxicity Assay and ROS Detection

These assays are critical for evaluating the potential of blepharismin as a photosensitizer in PDT.

Objective: To assess the light-induced toxicity of blepharismin and quantify the generation of reactive oxygen species.

Materials for Phototoxicity Assay (adapted from 3T3 NRU assay):

-

Target cells (e.g., cancer cell line or other protozoa)

-

Purified blepharismin

-

Cell culture medium

-

A light source with a defined spectrum and intensity

-

Neutral Red dye

-

Plate reader

Procedure for Phototoxicity Assay:

-

Seed the target cells in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of blepharismin in the dark.

-

Expose one set of plates to a specific dose of light, while keeping a duplicate set in the dark.

-

After incubation, assess cell viability using the Neutral Red Uptake assay, which measures the accumulation of the dye in viable cells.

-

Compare the viability of light-exposed and dark-control cells to determine the phototoxic effect.

Materials for ROS Detection:

-

ROS-sensitive fluorescent probes (e.g., Dihydroethidium for superoxide, CH2DFFDA for general ROS)[3]

-

Fluorescence microscope or plate reader

Procedure for ROS Detection:

-

Load the target cells with a ROS-sensitive probe.

-

Treat the cells with blepharismin.

-

Expose the cells to light.

-

Measure the increase in fluorescence, which is proportional to the amount of ROS generated.[3]

Signaling Pathways and Experimental Workflows

The light-sensing function of blepharismin is mediated by a complex signaling cascade that translates the light signal into a behavioral response. The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway and a typical experimental workflow for studying phototoxicity.

Proposed Photosensory Transduction Pathway

Caption: Proposed G-protein mediated photosensory transduction pathway in Blepharisma.

Experimental Workflow for Phototoxicity Assessment

Caption: A typical experimental workflow for assessing the phototoxicity of blepharismin.

Conclusion

Blepharismin is a multifaceted pigment with significant potential for further research and application. Its role as a photoreceptor in Blepharisma japonicum provides a valuable model system for studying G-protein coupled signaling pathways in unicellular eukaryotes. Furthermore, its photodynamic properties, leading to the generation of cytotoxic reactive oxygen species upon illumination, position it as a promising candidate for the development of novel photosensitizers for photodynamic therapy. This guide has provided a foundational understanding of the light-sensing properties of blepharismin, along with detailed experimental approaches for its characterization. Further investigation into its fluorescence quantum yield and the precise molecular interactions within its signaling cascade will undoubtedly unlock new avenues for its application in both basic and applied research.

References

- 1. Time-resolved fluorescence spectroscopy and photolysis of the photoreceptor blepharismin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Additional evidence for blepharismin photoreceptor pigment mediating step-up photophobic response of unicellular organism, Blepharisma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Homologs of Blepharisma Mating Pheromone Gamone 1: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The unicellular ciliate Blepharisma is a valuable model organism for studying cellular communication, differentiation, and reproductive biology. A key process in the life cycle of Blepharisma is sexual reproduction, or conjugation, which is initiated by a sophisticated system of mating pheromones known as gamones. This technical guide focuses on Gamone 1, a species-specific glycoprotein (B1211001) pheromone, and its homologs in various Blepharisma species. Due to the initial ambiguity of the term "Blepharin protein," this guide will focus on the well-characterized Gamone 1 protein, a central player in Blepharisma signaling and speciation.

Gamone 1 is secreted by mating type I cells and induces mating type II cells to prepare for conjugation.[1][2] In response to Gamone 1, type II cells release a different pheromone, Gamone 2, which is a small molecule common across species and stimulates type I cells.[2][3] This reciprocal signaling ensures that conjugation occurs only between compatible mating types of the same or closely related species. The species-specificity of Gamone 1 makes its homologs a subject of significant interest for studies in evolutionary biology, molecular recognition, and signal transduction.[2][4][5]

This guide provides a comprehensive overview of the known homologs of Gamone 1, presenting quantitative data on their sequence similarities, detailed experimental protocols for their identification and characterization, and visual representations of the associated signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of Gamone 1 Homologs

The amino acid sequences of Gamone 1 homologs have been determined for several Blepharisma species, revealing conserved and variable regions that contribute to their species-specific activity.[4][5] The following table summarizes the sequence identity percentages between the Gamone 1 homologs of different Blepharisma species.

| Species | B. undulans | B. americanum | B. musculus | B. japonicum | B. stoltei |

| B. undulans | 100% | ||||

| B. americanum | 67-68% | 100% | |||

| B. musculus | 67-68% | 89-90% | 100% | ||

| B. japonicum | 67-68% | 70-71% | 70-71% | 100% | |

| B. stoltei | 68-69% | 71-72% | 71-72% | 90-91% | 100% |

Note: Sequence identity percentages are based on alignments of the mature Gamone 1 protein sequences and are compiled from data presented in recent phylogenetic studies.

Experimental Protocols

Isolation and Purification of Gamone 1

This protocol describes the collection of cell-free fluid containing Gamone 1 and its subsequent purification.

Materials:

-

Cultures of Blepharisma mating type I cells

-

Synthetic Gamone 2

-

Centrifuge and tubes

-

Nylon net filter (1 µm mesh size)

-

0.20 µm syringe filter

-

Concanavalin A (Con-A) agarose (B213101) beads

-

Binding/Wash Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl2, 1 mM CaCl2, pH 7.4)

-

Elution Buffer (e.g., Binding/Wash Buffer with 0.5 M methyl-α-D-mannopyranoside)

-

SDS-PAGE equipment and reagents

-

Western blot equipment and reagents

-

Anti-Gamone 1 antibody (if available)

Procedure:

-

Culture mating type I Blepharisma cells to a moderate density and induce starvation to promote Gamone 1 secretion. Stimulation with synthetic Gamone 2 can enhance production.[1]

-

Pellet the cells by gentle centrifugation.

-

Collect the supernatant (cell-free fluid, CFF).

-

Filter the CFF first through a 1 µm nylon net and then through a 0.20 µm syringe filter to remove any remaining cells and debris.[2]

-

For glycoprotein enrichment, apply the CFF to a column containing Con-A agarose beads.

-

Wash the column with Binding/Wash Buffer to remove non-glycosylated proteins.

-

Elute the bound Gamone 1 using Elution Buffer.

-

Concentrate the eluted fractions using ultrafiltration (e.g., with a 10 kDa cutoff membrane).

-

Analyze the purified fractions by SDS-PAGE and Western blotting with an anti-Gamone 1 antibody to confirm the presence and purity of the protein.

Molecular Cloning and Sequencing of Gamone 1 Homologs

This protocol outlines the steps for identifying and sequencing the gene encoding Gamone 1 from a new Blepharisma species.

Materials:

-

Blepharisma cells of the target species (mating type I)

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

Degenerate or specific PCR primers based on conserved regions of known Gamone 1 sequences

-

DNA polymerase and PCR reagents

-

Gel electrophoresis equipment

-

DNA extraction kit from agarose gel

-

Cloning vector (e.g., pCR2.1 or similar)

-

Ligation reagents

-

Competent E. coli cells

-

Plates with appropriate antibiotic selection

-

Plasmid purification kit

-

Sanger sequencing services

Procedure:

-

Extract total RNA from starved mating type I Blepharisma cells.

-

Synthesize first-strand cDNA using reverse transcriptase and an oligo(dT) or random primers.

-

Perform PCR using primers designed from conserved regions of known Gamone 1 homologs. The following primers have been used for B. japonicum:

-

Forward: 5'-GAAATCTTCGAATGATGAA-3'

-

Reverse: 5'-TTATTTACCACAATGACGTA-3'[1]

-

-

Analyze the PCR products on an agarose gel. Excise the band of the expected size.

-

Purify the PCR product from the agarose gel.

-

Clone the purified PCR product into a suitable cloning vector.

-

Transform the ligated vector into competent E. coli cells and select for positive clones on antibiotic plates.

-

Isolate plasmid DNA from several positive clones.

-

Sequence the inserted DNA using Sanger sequencing.

-

Assemble the sequence data and translate the open reading frame to obtain the full amino acid sequence of the Gamone 1 homolog.

Visualizations

Signaling Pathway of Gamone-Induced Conjugation

Caption: Gamone-mediated signaling cascade leading to conjugation in Blepharisma.

Experimental Workflow for Gamone 1 Homolog Identification

Caption: Workflow for the molecular identification and analysis of Gamone 1 homologs.

References

- 1. Mating Pheromone (Gamone 1) in Blepharisma: A Glycoprotein Responsible for Species Diversity in Unicellular Organisms (Alveolata, Ciliophora) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Possible Third Step Preventing Conjugation between Different Species of Blepharisma - PMC [pmc.ncbi.nlm.nih.gov]